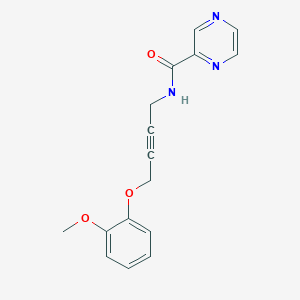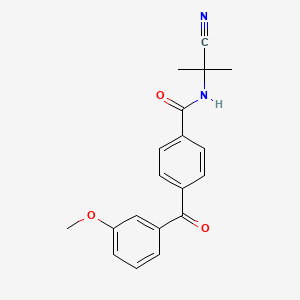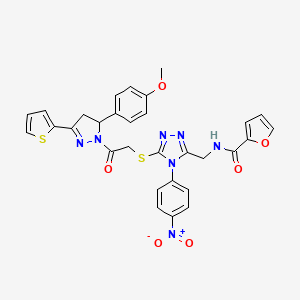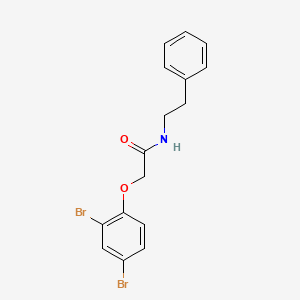
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide, also known as DPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPAA is a member of the family of phenoxyacetamide compounds, which have been shown to have a variety of biological activities. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2,4-dibromophenol with N-(2-phenylethyl)acetamide in the presence of a suitable reagent.
Starting Materials
2,4-dibromophenol, N-(2-phenylethyl)acetamide
Reaction
Step 1: Dissolve 2,4-dibromophenol (1.0 equiv) and N-(2-phenylethyl)acetamide (1.2 equiv) in a suitable solvent such as dichloromethane., Step 2: Add a suitable reagent such as triethylamine (1.2 equiv) to the reaction mixture and stir for several hours at room temperature., Step 3: After completion of the reaction, extract the product with a suitable solvent such as ethyl acetate., Step 4: Purify the product by column chromatography using a suitable stationary phase and eluent system., Step 5: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo, and may be a promising lead compound for the development of new cancer therapies.
Another area of interest is in the study of the role of ion channels in cellular physiology. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of certain ion channels, and may be a useful tool for investigating their function.
Mechanism Of Action
The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been shown to interact with a variety of cellular targets, including ion channels and enzymes involved in cellular signaling pathways. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also induce cell death through the activation of apoptotic pathways.
Biochemical And Physiological Effects
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of ion channels involved in the regulation of neuronal excitability. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Advantages And Limitations For Lab Experiments
One advantage of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is its relatively simple synthesis method, which makes it readily accessible for use in laboratory experiments. However, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide are not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide. One area of interest is in the development of new cancer therapies based on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide and other phenoxyacetamide compounds. Additionally, further investigation into the mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may provide insight into the role of ion channels and other cellular targets in cellular physiology. Finally, the development of new methods for synthesizing and characterizing 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may enable more efficient and effective use of this compound in scientific research.
properties
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZQZICBJKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

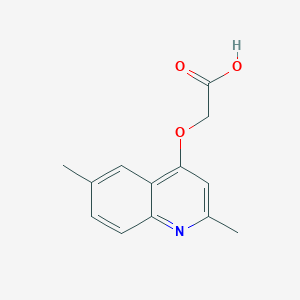
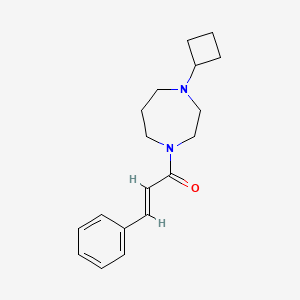
![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)
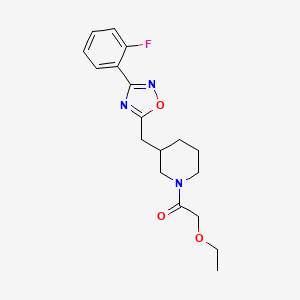
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)
![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)
